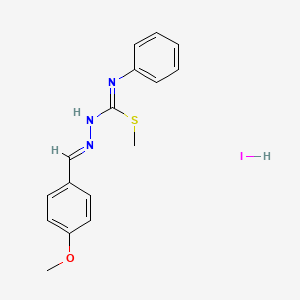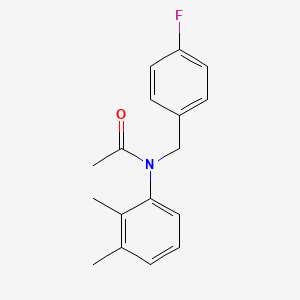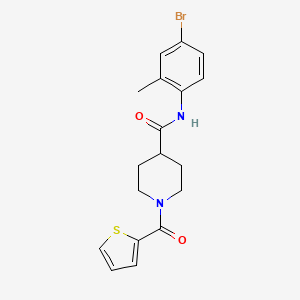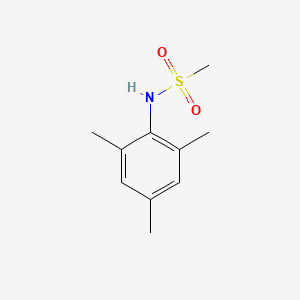
methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide, also known as MMBTHC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been found to inhibit the activity of enzymes involved in viral replication, thus exhibiting antiviral activity. The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
In addition to its therapeutic potential, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation. This compound has also been found to modulate the expression of genes involved in cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. Additionally, the synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
A limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively non-toxic in cell culture experiments, its toxicity in vivo has not been fully evaluated. Therefore, caution should be exercised when using this compound in animal studies.
Direcciones Futuras
There are several future directions for research on methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new drugs targeting similar pathways. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo, which could pave the way for clinical trials.
Métodos De Síntesis
The synthesis of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide involves the reaction of methyl N-phenylthiocarbamate with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol and is followed by the addition of hydroiodic acid to form the hydroiodide salt of this compound. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, this compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.HI/c1-20-15-10-8-13(9-11-15)12-17-19-16(21-2)18-14-6-4-3-5-7-14;/h3-12H,1-2H3,(H,18,19);1H/b17-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHJRNRZOCCME-KCUXUEJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)